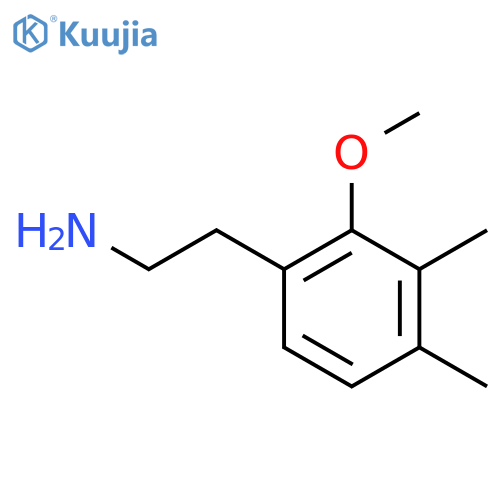

Cas no 1547008-31-0 (2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine)

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-5244974

- 2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine

- 1547008-31-0

- 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine

-

- インチ: 1S/C11H17NO/c1-8-4-5-10(6-7-12)11(13-3)9(8)2/h4-5H,6-7,12H2,1-3H3

- InChIKey: SZQQDRVBAFWKPE-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(C)=C(C)C=CC=1CCN

計算された属性

- せいみつぶんしりょう: 179.131014166g/mol

- どういたいしつりょう: 179.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 35.2Ų

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5244974-0.25g |

2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine |

1547008-31-0 | 95.0% | 0.25g |

$920.0 | 2025-03-15 | |

| Enamine | EN300-5244974-1.0g |

2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine |

1547008-31-0 | 95.0% | 1.0g |

$999.0 | 2025-03-15 | |

| Enamine | EN300-5244974-0.05g |

2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine |

1547008-31-0 | 95.0% | 0.05g |

$839.0 | 2025-03-15 | |

| Enamine | EN300-5244974-0.5g |

2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine |

1547008-31-0 | 95.0% | 0.5g |

$959.0 | 2025-03-15 | |

| Enamine | EN300-5244974-2.5g |

2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine |

1547008-31-0 | 95.0% | 2.5g |

$1959.0 | 2025-03-15 | |

| Enamine | EN300-5244974-5.0g |

2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine |

1547008-31-0 | 95.0% | 5.0g |

$2900.0 | 2025-03-15 | |

| Enamine | EN300-5244974-0.1g |

2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine |

1547008-31-0 | 95.0% | 0.1g |

$879.0 | 2025-03-15 | |

| Enamine | EN300-5244974-10.0g |

2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine |

1547008-31-0 | 95.0% | 10.0g |

$4299.0 | 2025-03-15 |

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine 関連文献

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amineに関する追加情報

Professional Introduction to 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine (CAS No: 1547008-31-0)

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine, identified by the CAS number 1547008-31-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a complex aromatic structure, exhibits potential applications in the development of novel therapeutic agents and fine chemical intermediates. Its molecular framework, characterized by a phenethylamine derivative with methoxy and dimethyl substituents, positions it as a candidate for further exploration in medicinal chemistry.

The structural motif of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine consists of a benzene ring substituted with methoxy and dimethyl groups at the 2 and 3,4 positions, respectively, linked to an ethylamine side chain. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for designing compounds with tailored biological activities. The presence of the methoxy group enhances lipophilicity while the dimethyl substituents contribute to steric hindrance, which can be strategically exploited in drug design to modulate receptor binding affinities.

In recent years, there has been growing interest in phenethylamine derivatives due to their diverse pharmacological profiles. Studies have demonstrated that modifications in the aromatic ring and side chain can significantly influence the biological activity of these compounds. For instance, related structures have been investigated for their potential roles as serotonin receptor modulators, which are relevant in treating conditions such as depression and anxiety disorders. The compound 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine represents an intriguing derivative that could serve as a lead compound for further optimization.

Advances in computational chemistry have enabled more efficient screening of candidate molecules like 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine. Molecular docking simulations and quantum mechanical calculations have been employed to predict binding interactions with target proteins. These computational approaches have revealed that this compound may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery programs targeting neurological and cardiovascular diseases.

The synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic aromatic substitution followed by reduction steps to introduce the amine functionality. The use of advanced catalytic systems has improved the efficiency and selectivity of these reactions, enabling scalable production of high-purity material. Such synthetic methodologies are crucial for preparing intermediates like this one for subsequent pharmacological evaluation.

Current research efforts are focused on exploring the pharmacological potential of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine by evaluating its interactions with biological targets. Preliminary studies suggest that this compound may exhibit properties relevant to central nervous system modulation. Further investigation into its mechanism of action could uncover novel therapeutic applications or provide insights into existing drug mechanisms. The combination of structural diversity and functional flexibility makes this class of compounds particularly valuable for drug discovery initiatives.

The development of novel pharmaceuticals relies heavily on access to high-quality chemical building blocks like 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine. As synthetic methodologies continue to evolve, the accessibility of such specialized compounds will improve, accelerating the pace of drug discovery. Collaborative efforts between synthetic chemists and biologists are essential for translating chemical diversity into tangible therapeutic benefits. The continued exploration of phenethylamine derivatives remains a fertile ground for innovation in medicinal chemistry.

In conclusion,2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine (CAS No: 1547008-31-0) represents a structurally interesting compound with potential applications in pharmaceutical research. Its unique molecular features position it as a valuable scaffold for designing novel bioactive molecules. With ongoing advancements in synthetic chemistry and computational biology,this compound holds promise as a starting point for developing innovative therapeutic agents addressing unmet medical needs.

1547008-31-0 (2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine) 関連製品

- 293736-67-1(Berubicin hydrochloride)

- 239463-74-2(Ethoxy Silodosin)

- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)

- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)

- 1805119-92-9(2-Bromo-3,6-difluorobenzyl bromide)

- 2228928-06-9(1,5-dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole)

- 2229276-38-2(2-3-(methoxymethyl)furan-2-ylbutanoic acid)

- 898644-99-0(2-ethyl-1-2-methoxy-5-(propan-2-yl)benzenesulfonyl-1H-imidazole)

- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)

- 1228453-25-5(1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one)